molecular formula C10H19N3O B1438123 5-(2,4,4-Trimethylpentyl)-1,3,4-oxadiazol-2-amine CAS No. 1094371-87-5

5-(2,4,4-Trimethylpentyl)-1,3,4-oxadiazol-2-amine

Cat. No.: B1438123
CAS No.: 1094371-87-5
M. Wt: 197.28 g/mol
InChI Key: BSZZYLXEFCXXSZ-UHFFFAOYSA-N
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Description

5-(2,4,4-Trimethylpentyl)-1,3,4-oxadiazol-2-amine is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a 2,4,4-trimethylpentyl group attached to the oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,4,4-trimethylpentyl)-1,3,4-oxadiazol-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazides with carboxylic acids or their derivatives in the presence of dehydrating agents. For instance, the reaction of 2,4,4-trimethylpentyl hydrazide with an appropriate carboxylic acid derivative can yield the desired oxadiazole compound.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process. Additionally, the choice of solvents and catalysts can be tailored to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

5-(2,4,4-Trimethylpentyl)-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxadiazole derivatives with different functional groups.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The oxadiazole ring can participate in substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Halogenating agents, alkylating agents, and other electrophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with hydroxyl or carbonyl groups, while reduction can produce amine derivatives.

Scientific Research Applications

5-(2,4,4-Trimethylpentyl)-1,3,4-oxadiazol-2-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Medicine: It may be explored for its therapeutic properties, including antimicrobial and anticancer activities.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(2,4,4-trimethylpentyl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular processes. The exact pathways and targets depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-2-(5-(2,4,4-trimethylpentyl)-1H-pyrazol-3-yl)phenol: This compound has a similar structure but contains a pyrazole ring instead of an oxadiazole ring.

    Bis(2,4,4-trimethylpentyl)phosphinic acid: This compound features a phosphinic acid group and is used in metal extraction processes.

Uniqueness

5-(2,4,4-Trimethylpentyl)-1,3,4-oxadiazol-2-amine is unique due to its specific combination of the oxadiazole ring and the 2,4,4-trimethylpentyl group. This combination imparts distinct chemical properties, such as stability and reactivity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

5-(2,4,4-trimethylpentyl)-1,3,4-oxadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3O/c1-7(6-10(2,3)4)5-8-12-13-9(11)14-8/h7H,5-6H2,1-4H3,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSZZYLXEFCXXSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=NN=C(O1)N)CC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2,4,4-Trimethylpentyl)-1,3,4-oxadiazol-2-amine
Reactant of Route 2
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5-(2,4,4-Trimethylpentyl)-1,3,4-oxadiazol-2-amine
Reactant of Route 3
5-(2,4,4-Trimethylpentyl)-1,3,4-oxadiazol-2-amine
Reactant of Route 4
5-(2,4,4-Trimethylpentyl)-1,3,4-oxadiazol-2-amine
Reactant of Route 5
5-(2,4,4-Trimethylpentyl)-1,3,4-oxadiazol-2-amine
Reactant of Route 6
5-(2,4,4-Trimethylpentyl)-1,3,4-oxadiazol-2-amine

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